(1-Benzhydrylazetidin-3-yl)methanol

Lipophilicity LogP Membrane permeability

(1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1), also termed 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine, is a tertiary-amine-containing azetidine building block with molecular formula C₁₇H₁₉NO and molecular weight 253.34 g/mol. Its structure comprises a four-membered azetidine ring bearing a benzhydryl (diphenylmethyl) N-substituent and a primary alcohol at the 3-position.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 72351-36-1
Cat. No. B1272342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzhydrylazetidin-3-yl)methanol
CAS72351-36-1
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO
InChIInChI=1S/C17H19NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,19H,11-13H2
InChIKeyGEFUGGQLCNKIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1): Physicochemical Profile and Procurement Identity


(1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1), also termed 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine, is a tertiary-amine-containing azetidine building block with molecular formula C₁₇H₁₉NO and molecular weight 253.34 g/mol . Its structure comprises a four-membered azetidine ring bearing a benzhydryl (diphenylmethyl) N-substituent and a primary alcohol at the 3-position. The compound is an off-white to light yellow crystalline solid with a melting point of 113–115 °C, a boiling point of 334.5 °C (760 mmHg), density of 1.137 g/cm³, and a calculated LogP of 2.64 . It is primarily employed as a synthetic intermediate in medicinal chemistry, most notably as a precursor to the dihydropyridine calcium channel blocker Azelnidipine (CS-905), a marketed antihypertensive agent [1].

Why (1-Benzhydrylazetidin-3-yl)methanol Cannot Be Replaced by Common In-Class Azetidine Analogs


Although several azetidine-3-yl derivatives share the same heterocyclic core, simple in-class interchange is precluded by three structural determinants that dictate downstream reactivity, pharmacokinetic profile, and synthetic route viability. First, the benzhydryl N-substituent is not merely a protecting group; it critically enables efficient cyclization during azetidine ring formation—patent data demonstrate that attempts using less bulky amines such as benzylamine failed to produce significant yields of cyclized product, whereas benzhydrylamine proceeds smoothly [1]. Second, the 3-hydroxymethyl substituent provides a primary alcohol handle with distinct reactivity (oxidation to aldehyde, mesylation, etherification) that cannot be emulated by the corresponding amine, carboxylic acid, or ring-hydroxyl analogs . Third, the specific combination of benzhydryl group and 3-hydroxymethyl confers a LogP of ~2.64, which is approximately 12-fold more lipophilic than the benzyl analog (LogP ~0.71), directly influencing membrane permeability of any derivative synthesized from this scaffold . These non-interchangeable features are quantified below.

(1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Advantage Over the N-Benzyl Analog for Membrane Permeability-Driven Applications

The target compound exhibits a calculated LogP of 2.64 (ALogP) compared to 0.71 (ACD/LogP) for (1-benzylazetidin-3-yl)methanol, representing a ~12-fold increase in octanol-water partition coefficient . This difference arises directly from the benzhydryl (two phenyl rings) versus benzyl (one phenyl ring) N-substituent. In drug discovery, a LogP in the 2–3 range is generally considered optimal for balancing aqueous solubility and passive membrane permeability, whereas a LogP below 1 often limits cellular uptake [1]. The corresponding amine analog, (1-benzhydrylazetidin-3-yl)methanamine, has a LogP of 3.30, making the target compound's intermediate lipophilicity a distinctive window not covered by either the benzyl analog (too polar) or the amine analog (too lipophilic).

Lipophilicity LogP Membrane permeability Drug design Azetidine scaffold

Melting Point and Crystallinity Advantage Relative to the Carboxylic Acid Analog for Purification and Formulation

The target compound has an experimentally determined melting point of 113–115 °C , while its direct synthetic precursor, 1-benzhydrylazetidine-3-carboxylic acid (CAS 36476-87-6), melts at 178–180 °C . This 65 °C lower melting point makes the target alcohol significantly easier to handle in melt-processing or hot-melt formulation workflows and reduces energy requirements for recrystallization. More importantly the alcohol is a solid at ambient temperature (unlike many low-molecular-weight azetidine derivatives that are oils), enabling straightforward purification by recrystallization rather than distillation or chromatography. In contrast, (1-benzylazetidin-3-yl)methanol has a predicted melting point of only ~79 °C and a boiling point of 236 °C , making it a low-melting solid that can be more challenging to isolate in high purity at scale.

Melting point Crystallinity Purification Solid-state properties Process chemistry

Benzhydryl N-Substituent Confers Documented Synthetic Superiority Over the Benzyl Analog in Azetidine Ring Formation

U.S. Patent 4,639,334 explicitly states that 'previous attempts to react epichlorohydrin with benzylamine have failed to produce any significant yield of the desired cyclized azetidine product,' while the reaction of epichlorohydrin with benzhydrylamine (diphenylmethylamine) proceeds successfully to form the azetidine ring [1]. This is further corroborated by European Patent EP0406112B1, which claims 1-benzhydrylazetidines as key intermediates and notes that 'the presence of the benzhydryl group as a protecting group for azetidine in position 1 is very advantageous as regards the yields' [2]. Specifically, 1-diphenylmethyl-3-hydroxy-3-methylazetidine was obtained in 98% yield after deprotection [3]. The benzhydryl group serves a dual role as both a sterically directing N-substituent and a protecting group that can be cleaved under mild hydrogenolysis conditions, enabling efficient downstream deprotection to the free NH-azetidine. The benzyl analog, by contrast, requires specialized aqueous or triethylamine-mediated cyclization conditions that are substrate-dependent and less general.

Azetidine synthesis Cyclization yield Protecting group strategy Benzhydrylamine Process chemistry

Proven Role as the Essential Intermediate for the Marketed Antihypertensive Drug Azelnidipine (CS-905)

(1-Benzhydrylazetidin-3-yl)methanol is the direct synthetic precursor to the clinically approved dihydropyridine calcium channel blocker Azelnidipine (CAS 123524-52-7), which is marketed as Calblock® and has reached Phase 4 clinical evaluation for essential hypertension [1]. The synthesis proceeds via oxidation of the primary alcohol to the corresponding aldehyde, conversion to the 3,3-diaminoacrylate, and final Hantzsch-type cyclization to yield Azelnidipine [2]. The azelnidipine derivative 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (I-43, CS-905) exhibited 'potent and long-lasting antihypertensive effects with gradual onset of action' in preclinical models [3]. In contrast, (1-benzylazetidin-3-yl)methanol cannot serve as a direct substitute in this synthetic route because the N-benzyl group would not survive the hydrogenolysis conditions typically used for final deprotection of azelnidipine-type intermediates, and the altered steric and electronic properties would likely affect the key Hantzsch cyclization step.

Azelnidipine Calcium channel blocker Drug intermediate Cardiovascular Phase 4 clinical

Primary Alcohol Functional Group Enables Diverse Derivatization Pathways Not Accessible from the Amine or Carboxylic Acid Analogs

The primary alcohol at the 3-position of the target compound enables a suite of synthetic transformations that cannot be performed on the corresponding amine or carboxylic acid analogs. The alcohol can be: (i) oxidized to the aldehyde (1-benzhydrylazetidine-3-carbaldehyde, obtained in 56.9% yield using DCC/DMSO/phosphoric acid) ; (ii) converted to the mesylate (1-benzhydrylazetidin-3-yl methanesulfonate) for nucleophilic displacement, as employed in the synthesis of CCR5 antagonists [1]; (iii) etherified to the methoxymethyl derivative (1-benzhydryl-3-(methoxymethyl)azetidine) via NaH/MeI ; or (iv) esterified directly. The amine analog (1-benzhydrylazetidin-3-yl)methanamine (CAS 36476-88-7) requires protection/deprotection sequences for analogous transformations and carries a different hydrogen-bonding capacity (PSA 29.26 Ų vs. 23.47 Ų for the alcohol) [2]. The carboxylic acid analog (CAS 36476-87-6) requires activation (e.g., coupling reagents) for further derivatization, adding synthetic steps and cost.

Alcohol derivatization Mesylation Oxidation Etherification Chemical handle

Commercial Purity Benchmarking: 98% HPLC Purity Standard Across Multiple Independent Suppliers

The target compound is commercially available from multiple independent suppliers at a standard purity of ≥98% as determined by HPLC . Suppliers including Bidepharm (BD158042, 98%), Macklin (B875926, 97%), Aladdin (D177283, 97%), CymitQuimica, ChemScene, and Leyan all offer the compound at 97–98% purity, with pricing ranging from ~¥97–210 per 5 g in the Chinese domestic market [1]. In comparison, (1-benzhydrylazetidin-3-yl)methanamine is priced at ~¥4,388/5g from Bidepharm, reflecting a 45-fold cost premium [2]. Meanwhile, 1-benzhydrylazetidine-3-carboxylic acid is available at ≥98% purity (HPLC) from TCI, Aladdin, and AK Scientific with a melting point of 178–180 °C . The multi-supplier availability at consistent high purity for the target alcohol reduces single-source supply chain risk, a key factor for industrial procurement. No analogous compound in this series matches the combination of high purity, multi-vendor availability, and low cost exhibited by the target alcohol.

Purity HPLC Supplier benchmarking Quality control Procurement

(1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1): Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Dihydropyridine Calcium Channel Blockers via the Azelnidipine Scaffold

The target compound is the established entry point for synthesizing Azelnidipine (CS-905) and its structural analogs. The primary alcohol is oxidized to the aldehyde, converted to the 3,3-diaminoacrylate, and subjected to Hantzsch cyclization with isopropyl 2-(3-nitrobenzylidene)acetoacetate to yield the dihydropyridine core [1]. Azelnidipine, a Phase 4 antihypertensive with a half-life of 16–28 hours, demonstrates the clinical viability of this synthetic route [2]. The benzhydryl group remains intact through the entire synthetic sequence and is only removed in the final step under mild hydrogenolysis, a strategy that cannot be replicated with the benzyl analog due to the documented failure of benzylamine in the initial cyclization step [3]. For SAR programs around the azetidine-ester moiety of dihydropyridine calcium channel blockers, the target alcohol is the only chemically viable starting material among the benzhydrylazetidine series.

Chemical Biology: Synthesis of CCR5 and CCR6 Receptor Modulator Libraries via the Mesylate Intermediate

The target alcohol can be quantitatively converted to its mesylate (1-benzhydrylazetidin-3-yl methanesulfonate), which serves as an electrophilic intermediate for nucleophilic displacement with amines, thiols, or alkoxides [1]. This chemistry underpins the preparation of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide derivatives, which have been patented as VR1/TRPV1 receptor modulators [2], and 4-((1-benzhydrylazetidin-3-yl)(methyl)amino)piperidine derivatives that exhibit CCR5 antagonist activity with IC₅₀ values as low as 24 nM [3]. The azetidin-3-ylmethanol scaffold is also claimed extensively in CCR6 receptor modulator patents by Idorsia Pharmaceuticals [4]. The amine analog cannot undergo mesylation, and the carboxylic acid analog would require reduction to the alcohol before mesylation, adding a synthetic step; thus the target alcohol is the direct entry point to this privileged chemotype library.

Process Chemistry: Scalable Multikilogram Synthesis of Azetidine-Based Intermediates Using the Benzhydryl Protecting Group Strategy

For industrial-scale process development, the benzhydryl group on the target compound confers a dual advantage: it enables high-yielding azetidine cyclization from epichlorohydrin and benzhydrylamine (yields up to 98% for substituted analogs) [1], and it can be cleanly removed under hydrogenolysis when the free NH-azetidine is required [2]. An improved one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol (the precursor to the target alcohol) has been developed that minimizes impurity content and enables effective scale-up, demonstrating industrial feasibility [3]. The target alcohol's melting point of 113–115 °C allows purification by simple recrystallization without chromatography, and its LogP of 2.64 facilitates extraction and phase separation during workup [4]. In contrast, attempts to develop an analogous benzyl-protected azetidine process have required specialized triethylamine-mediated cyclization conditions that are less general and produce lower yields [5].

Fragment-Based Drug Discovery: The Azetidine-3-methanol Core as a Conformationally Restricted sp³-Rich Fragment

In fragment-based drug discovery (FBDD), sp³-rich, low-molecular-weight heterocycles with well-defined vectors for elaboration are highly valued. The target compound (MW 253.34) features a rigid azetidine ring that restricts the conformational flexibility of the 3-hydroxymethyl substituent, providing a defined exit vector for fragment growth [1]. The primary alcohol enables diverse fragment elaboration strategies (oxidation, O-alkylation, esterification, or conversion to a leaving group) without requiring protecting-group manipulation [2]. Its LogP of 2.64 and PSA of 23.47 Ų place it within favorable fragment-like property space, whereas the benzyl analog (LogP 0.71) is overly polar and the amine analog (LogP 3.30) is excessively lipophilic for optimal fragment solubility [3]. The benzhydryl group itself can serve as a hydrophobic anchor for initial binding interactions, as demonstrated by the 24 nM CCR5 antagonist potency of derivatives [4].

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